molecular formula C11H11ClN2 B1416492 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 294877-27-3

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1416492
M. Wt: 206.67 g/mol
InChI Key: BZHHNEUXYGUTMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field: Organic Synthesis .
  • Summary of the Application: The compound “1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea” was synthesized for the first time . This compound is of interest due to its potential inhibitory activity against human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids .
  • Methods of Application or Experimental Procedures: The compound was synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
  • Results or Outcomes: The synthesis of this compound could potentially lead to the development of new inhibitors for sEH, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .

Application in Drug Synthesis

  • Scientific Field: Drug Synthesis .
  • Summary of the Application: The compound “1-(3-chlorophenyl)piperazine (mCPP)” is often used in the synthesis of drugs . This compound is of interest due to its potential use in the production of various pharmaceuticals .
  • Methods of Application or Experimental Procedures: There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
  • Results or Outcomes: The synthesis of this compound could potentially lead to the development of new drugs .

Application in Drug Synthesis

  • Scientific Field: Drug Synthesis .
  • Summary of the Application: The compound “1-(3-chlorophenyl)piperazine (mCPP)” is often used in the synthesis of drugs . This compound is of interest due to its potential use in the production of various pharmaceuticals .
  • Methods of Application or Experimental Procedures: There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
  • Results or Outcomes: The synthesis of this compound could potentially lead to the development of new drugs .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chlorophenyl)piperazine hydrochloride, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(3-chlorophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHHNEUXYGUTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Burboa-Schettino, C Bustos, E Molins… - Arabian Journal of …, 2020 - Elsevier
The synthesis and characterization of the full family of 11 pyrazoles were performed by means of UV–Vis, FTIR, 1 H NMR, 13 C NMR, two-dimensional NMR experiments and DFT …
Number of citations: 3 www.sciencedirect.com
M Haojie, Z Fengyuan, L Jinlei, H Bo, Y Hua… - Chinese Journal of …, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding authors. E-mail: mahj@yau.edu.cn; yqzhang@iccas.ac.cn Received January 12, 2022; revised …
Number of citations: 2 sioc-journal.cn
马豪杰, 周风院, 刘金磊, 韩波, 杨华, 张玉琦, 王记江 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding authors. E-mail: mahj@yau.edu.cn; yqzhang@iccas.ac.cn Received January 12, 2022; revised …
Number of citations: 0 sioc-journal.cn

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